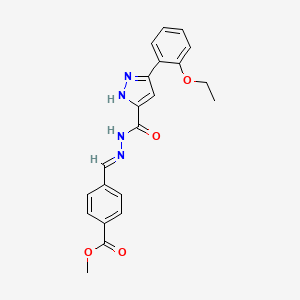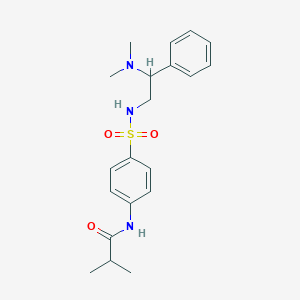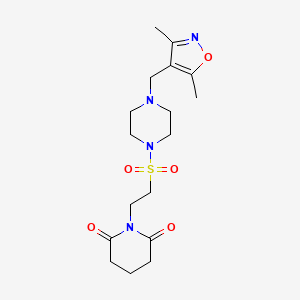![molecular formula C17H11ClF3N3O B2855939 4-[(3-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 477851-30-2](/img/structure/B2855939.png)
4-[(3-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group (-CF3), which is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The presence of the trifluoromethyl group can significantly affect the properties of the compound .Aplicaciones Científicas De Investigación
Antibacterial Activity
This compound could be used in the development of new antimicrobial agents with excellent antibacterial activity . A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and their structures were characterized using various techniques . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Drug-Resistant Bacteria Inhibition
The compound could be used in the design and synthesis of novel pyrazole derivatives that are potent growth inhibitors of drug-resistant bacteria . Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Some of these compounds are bactericidal and potent against MRSA persisters .
Biofilm Eradication
Compounds related to this chemical structure have shown potential in combating biofilms, particularly those formed by Staphylococcus aureus . Some compounds have minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL , indicating their potential in biofilm eradication.
Antimicrobial Spectrum Expansion
The compound could be used in the development of new antimicrobial agents with a broader antimicrobial spectrum . The antimicrobial agents on the market have various drawbacks, such as narrow antimicrobial spectrum, limited activity, potential toxicity, and gradually developing microbial resistance . Therefore, developing new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field .
Antipsychotic Drugs
The compound could potentially be used in the synthesis of antipsychotic drugs . Nitrogen-containing heterocycles are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs . In the pharmaceutical field, some synthetic nitrogen-containing heterocyclic compounds have become popular drugs, such as chlorpromazine for psychosis .
Hypertension Treatment
The compound could potentially be used in the synthesis of drugs for hypertension treatment . Some synthetic nitrogen-containing heterocyclic compounds have become popular drugs, such as captopril for hypertension .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(3-chlorophenyl)iminomethyl]-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3O/c18-11-5-4-6-12(9-11)22-10-14-15(17(19,20)21)23-24(16(14)25)13-7-2-1-3-8-13/h1-10,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYRONVRCZGZEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(F)(F)F)C=NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methoxypropyl)-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2855856.png)
![3-(4-fluorobenzyl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2855857.png)


![3-(3,4-Dimethoxyphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2855862.png)

![N-[2-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2855866.png)
![5-fluoro-2-[(1-methyl-1H-pyrazol-3-yl)methoxy]aniline](/img/structure/B2855867.png)
![3-(3-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2855868.png)

![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide](/img/structure/B2855870.png)
![1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2855874.png)
![5-Fluoro-2-({7-oxaspiro[3.5]nonan-2-yl}methoxy)pyridine](/img/structure/B2855876.png)
![3-(3-methylbutyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)